Product packaging for 4-Fluoro-3-hydroxy-5-nitro-1H-indazole(Cat. No.:CAS No. 1000340-47-5)

4-Fluoro-3-hydroxy-5-nitro-1H-indazole

Cat. No.: B3196337
CAS No.: 1000340-47-5
M. Wt: 197.12 g/mol
InChI Key: ZREKIIXTDGUEED-UHFFFAOYSA-N
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Description

Contextualizing 4-Fluoro-3-hydroxy-5-nitro-1H-indazole within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are integral to the structure of numerous natural products, pharmaceuticals, and functional materials. nih.govopenmedicinalchemistryjournal.com This class of compounds is of paramount importance due to the ability of the nitrogen atom to form hydrogen bonds and participate in various biological interactions. nih.gov More than 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, underscoring their significance in drug discovery. nih.gov

This compound is a specific derivative of the indazole scaffold, characterized by the presence of fluoro, hydroxyl, and nitro functional groups. Each of these substituents imparts distinct electronic and steric properties to the indazole core, influencing its reactivity, physicochemical properties, and potential biological activity. The strategic placement of these groups can modulate the compound's binding affinity to specific biological targets and alter its pharmacokinetic profile.

Rationale for Comprehensive Research on Substituted Indazoles as Versatile Chemical Entities

The indazole nucleus is a highly sought-after scaffold in drug discovery due to its broad spectrum of pharmacological activities. nih.govnih.govrsc.org The ability to readily introduce various substituents at different positions of the indazole ring allows for the fine-tuning of its biological and physical properties. This has led to the discovery of numerous indazole derivatives with applications as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.netbenthamdirect.com

The rationale for the comprehensive study of substituted indazoles, such as this compound, is rooted in the following:

Structural Diversity and Bioactivity: The indazole core provides a rigid framework that can be decorated with a variety of functional groups, leading to a vast chemical space for exploration and the potential for discovering novel bioactive molecules.

Modulation of Physicochemical Properties: Substituents can significantly alter the solubility, lipophilicity, and metabolic stability of the indazole scaffold, which are critical parameters for drug development.

Target-Specific Interactions: The introduction of specific functional groups can enhance the binding affinity and selectivity of indazole derivatives for their biological targets, leading to more potent and safer therapeutic agents.

Scope and Objectives of the Academic Research Outline for this compound

The primary objective of a comprehensive research program on this compound would be to thoroughly characterize its chemical, physical, and potential biological properties. The scope of such research would encompass:

Synthesis and Characterization: Development of an efficient and scalable synthetic route to this compound, followed by its complete spectroscopic and crystallographic characterization.

Physicochemical Profiling: Determination of key physicochemical parameters such as pKa, logP, and aqueous solubility to assess its drug-like properties.

Reactivity Studies: Investigation of its chemical reactivity to understand its stability and potential for further chemical modifications.

Biological Evaluation: Screening of the compound against a panel of biological targets to identify any potential therapeutic applications.

The following table outlines the key research areas and their respective objectives:

Research AreaObjectives
Synthesis and Purification To establish a high-yield, reproducible synthetic pathway and develop effective purification methods.
Structural Elucidation To confirm the molecular structure using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.
Physicochemical Analysis To measure properties like melting point, boiling point, and solubility that are crucial for further studies and applications.
Spectroscopic Characterization To obtain detailed spectral data (UV-Vis, IR, etc.) to understand the electronic and vibrational properties of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FN3O3 B3196337 4-Fluoro-3-hydroxy-5-nitro-1H-indazole CAS No. 1000340-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-5-nitro-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O3/c8-6-4(11(13)14)2-1-3-5(6)7(12)10-9-3/h1-2H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREKIIXTDGUEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NNC2=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 3 Hydroxy 5 Nitro 1h Indazole and Its Analogues

Classical and Contemporary Approaches to Indazole Ring Formation and Functionalization

The synthesis of the indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of medicinal chemistry. nih.govorganic-chemistry.org The two primary tautomeric forms are the 1H-indazole and the 2H-indazole, with the 1H form being the more thermodynamically stable. nih.gov

Cyclization Strategies for Benzopyrazole Core Construction

The construction of the indazole's benzopyrazole core can be achieved through numerous cyclization strategies, often categorized by the key bond formation step (C-N or N-N).

One of the most traditional methods is the Jacobsen indazole synthesis , which involves the cyclization of 2-hydrazinylbenzoic acids. More contemporary methods often rely on transition-metal-catalyzed cross-coupling and C-H activation reactions.

Key modern strategies include:

Palladium-catalyzed intramolecular C-H amination: This method utilizes substituted aminohydrazones, which can be prepared from tertiary amides, to form the 1H-indazole ring. nih.gov

Metal-free direct aryl C-H amination: Arylhydrazones can be cyclized using reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to yield 1H-indazoles. nih.gov

Copper-catalyzed cyclization: 1H-indazoles can be formed from o-haloaryl N-sulfonylhydrazones using a copper acetate (B1210297) catalyst. nih.gov Another copper-catalyzed approach involves the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives to form 3-aminoindazoles. byjus.com

Rhodium-catalyzed C-H activation: This versatile method can be used to synthesize 1H-indazoles from imidate esters and nitrosobenzenes or via amination using anthranil (B1196931) as a reagent. nih.gov

[3+2] Cycloaddition of arynes: A very direct route to the indazole core involves the reaction of in-situ generated benzynes with diazo compounds. byjus.comdoubtnut.com This method can produce 1H- or 3H-indazoles depending on the substituents and reaction conditions. doubtnut.com

Reductive cyclization: 2H-indazoles can be synthesized from ortho-imino-nitrobenzene substrates via reductive cyclization promoted by reagents like tri-n-butylphosphine. byjus.com Similarly, organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzonitriles can yield 3-amino-2H-indazoles. nih.gov

The choice of starting material significantly dictates the cyclization strategy. For example, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and efficient route to indazoles. byjus.comacs.org

Table 1: Selected Cyclization Strategies for Indazole Synthesis
Starting Material(s)Key Reagent(s)/CatalystProduct TypeReference(s)
ArylhydrazonesIodine / PIFA1H-Indazoles nih.gov
o-Haloaryl N-sulfonylhydrazonesCu(OAc)₂·H₂O1H-Indazoles nih.gov
2-Halobenzonitriles & HydrazinesCopper Catalyst3-Aminoindazoles byjus.com
o-(Trimethylsilyl)aryl triflates & Diazo compoundsCsF or TBAF1H/3H-Indazoles byjus.comdoubtnut.com
2-Aminophenones & Hydroxylamine derivatives(Metal-free)1H-Indazoles byjus.comacs.org
2-Nitrobenzaldehydes & AminesOrganophosphorus reagents2H-Indazoles nih.gov

Approaches for Regioselective Functionalization at Indazole Ring Positions and Nitrogen Atoms

Once the indazole core is formed, regioselective functionalization is crucial for elaborating the final structure. A primary challenge is controlling substitution at the N-1 versus the N-2 position.

N-Alkylation and N-Arylation: The direct alkylation of an NH-indazole typically yields a mixture of N-1 and N-2 isomers. The ratio of these isomers is highly dependent on the reaction conditions (base, solvent) and the electronic and steric properties of substituents on the indazole ring. mdpi.com

Solvent and Base Effects: Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 alkylated product. mdpi.comorganic-chemistry.org In contrast, different conditions can promote N-2 substitution.

Substituent Effects: The position and nature of existing substituents play a critical role. For instance, indazoles with a C-7 nitro (NO₂) or carboxyl (CO₂Me) group show excellent selectivity for N-2 alkylation. mdpi.comorganic-chemistry.org Conversely, certain C-3 substituents, such as carboxymethyl or tert-butyl, lead to high N-1 regioselectivity. mdpi.comorganic-chemistry.org

Directed Arylation: Palladium-catalyzed C-H arylation provides a direct method for introducing aryl groups, and reactions performed in water have been shown to be effective for synthesizing 2,3-diaryl indazoles. organic-chemistry.org

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene portion of the indazole ring is a powerful modern strategy. Rhodium(III)-catalyzed C-H activation of azobenzenes, for example, can be used to construct N-aryl-2H-indazoles. nih.govresearchgate.net The regioselectivity of this C-H functionalization can be controlled by both the electronic and steric properties of the substituents on the azobenzene. nih.govresearchgate.net

Targeted Introduction of Fluorine, Hydroxyl, and Nitro Groups on the Indazole Scaffold

The synthesis of 4-fluoro-3-hydroxy-5-nitro-1H-indazole requires the specific and controlled introduction of three distinct functional groups onto the indazole framework.

Selective Fluorination Techniques for Indazole Systems

The incorporation of fluorine into heterocyclic compounds is a common strategy in medicinal chemistry to enhance metabolic stability and modify electronic properties. nih.govnih.gov

Electrophilic Fluorination: A prominent method for the direct fluorination of indazoles involves the use of electrophilic fluorinating agents. N-fluorobenzenesulfonimide (NFSI) has been successfully used for the metal-free, regioselective C-3 fluorination of 2H-indazoles. nih.govnih.govacs.org This reaction often proceeds efficiently in water and is believed to occur via a radical mechanism. nih.govacs.org

Synthesis from Fluorinated Precursors: An alternative to direct fluorination is to construct the indazole ring from an already fluorinated starting material. For instance, 5-bromo-4-fluoro-1H-indazole can be synthesized in three steps from 3-fluoro-2-methylaniline (B146951) via bromination, cyclization, and deprotection. youtube.com Similarly, the condensation of a 2-fluorobenzaldehyde (B47322) with a hydrazine can be used to prepare N-substituted fluoroindazoles. youtube.com

Table 2: Methods for the Fluorination of Indazoles
MethodReagent(s)Position of FluorinationReference(s)
Direct C-H FluorinationN-Fluorobenzenesulfonimide (NFSI)C-3 nih.govnih.govacs.org
Ring Construction3-Fluoro-2-methylanilineC-4 youtube.com
Ring Construction2-FluorobenzaldehydeVaries (e.g., C-5, C-6) youtube.com

Directed Hydroxylation Methodologies for Indazoles

Introducing a hydroxyl group onto the indazole scaffold can be achieved through several routes, including the synthesis of indazolones (which exist in tautomeric equilibrium with hydroxyindazoles) or by chemical transformation of other functional groups.

Synthesis of 3-Hydroxyindazoles (Indazolones): The compound 3-hydroxy-1H-indazole is a tautomer of 1H-indazol-3(2H)-one. Syntheses of indazolones often involve intramolecular cyclization. A one-step protocol for synthesizing indazolones involves the base-mediated conversion of o-nitrobenzyl alcohols into o-nitrosobenzaldehydes, which then react with primary amines to cyclize. nih.gov Another approach is the reductive N-N bond formation from 2-nitro-aryl substrates using reagents like bis(cyclopentadienyl)titanium(III) chloride.

Conversion of an Amino Group via Diazotization: A classic and highly effective method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of a primary amino group, followed by hydrolysis. organic-chemistry.org An aminoindazole can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. mdpi.comresearchgate.net Gently heating this diazonium salt in water replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH). This provides a powerful method for producing hydroxyindazoles, provided the corresponding aminoindazole is accessible. 3-Aminoindazoles, for example, can be synthesized from 2-bromobenzonitriles. byjus.com

Nitration Strategies and Regiocontrol in Indazole Systems

The introduction of a nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent.

Direct Nitration: The nitration of indazole itself typically occurs in a strong acidic medium, such as sulfuric acid. Mechanistic studies show that the reaction proceeds through the conjugate acid of indazole. The position of nitration is influenced by the reaction conditions and existing substituents. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved via a nucleophilic aromatic substitution (SₙAr) ring closure of an arylhydrazone derived from a benzaldehyde (B42025) substituted with fluorine at C-2 and a nitro group at C-5. nih.gov

Cyclization of Nitrated Precursors: A common and often more controlled method is to build the indazole ring from a starting material that already contains the nitro group in the desired position. For example, intramolecular cyclization of picrylhydrazones (derived from picryl chloride) has been studied as a route to highly nitrated indazole derivatives. A patent describes the functionalization of 6-nitroindazole (B21905) at the C-3 position as a key step in building more complex molecules.

Based on these established methodologies, a plausible synthesis for the target compound, this compound, would likely involve a multi-step sequence starting from a pre-functionalized benzene derivative, followed by indazole ring formation and subsequent functional group interconversions, carefully considering the directing effects of the substituents at each stage.

Advanced Synthetic Strategies for Complex Indazole Architectures

The construction of the indazole core has evolved significantly, moving beyond classical condensation reactions to embrace powerful transition-metal-catalyzed processes and innovative reaction cascades. These advanced strategies enable the synthesis of highly functionalized and structurally complex indazole derivatives that were previously difficult to access. A major focus has been on the development of atom- and step-economic transformations that allow for the rapid assembly of molecular diversity. nih.gov

Transition-metal-catalyzed C-H bond activation and subsequent annulation sequences have emerged as a particularly powerful tool. nih.gov These methods avoid the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-N bonds to build the heterocyclic ring in a single step. This approach not only shortens synthetic sequences but also opens up new avenues for creating diverse indazole libraries with high functional group tolerance. nih.gov

Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition-metal catalysis is a dominant force in modern organic synthesis, and its application to indazole synthesis has been transformative. researchgate.net Catalysts based on palladium, copper, and rhodium are frequently employed to forge key C-N and C-C bonds, enabling the construction and functionalization of the indazole scaffold with high efficiency and selectivity. smolecule.comrug.nl

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling reactions in indazole synthesis. The Suzuki-Miyaura coupling, for example, is a highly effective method for forming C-C bonds by reacting a halo-indazole with an organoboronic acid. This reaction allows for the introduction of various aryl and heteroaryl substituents at different positions of the indazole ring. mdpi.com Another key application is the palladium-catalyzed intramolecular amination of aryl halides, which provides a direct route to the indazole core. rsc.org Efficient methods have been developed for the direct arylation of 2H-indazoles with aryl bromides using low catalyst loadings of Pd(OAc)2. nih.gov

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and versatile alternative for indazole synthesis. Copper-catalyzed Ullmann-type reactions are widely used for N-arylation to produce 1-aryl-1H-indazoles. One-pot procedures involving copper-catalyzed C-N and N-N bond formation from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed, showcasing the efficiency of this approach. researchgate.net Furthermore, copper catalysts can mediate the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine derivatives through a cascade process. mdpi.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled novel synthetic pathways through C-H activation. An efficient, one-step synthesis of N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. researchgate.net This formal [4+1] annulation demonstrates excellent functional group compatibility. researchgate.netresearchgate.net Rhodium catalysis has also been applied to the synthesis of C3-hydroxymethylated (2H)-indazoles through the C-H functionalization and intramolecular cyclization of azobenzenes with vinylene carbonate. nih.gov

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Pd(OAc)2 / KOAc Direct C-H Arylation2H-Indazoles, Aryl bromides3-Aryl-2H-indazoles nih.gov
PdCl2(dppf)·DCM / K2CO3 Suzuki-Miyaura CouplingBromo-indazole carboxamide, Boronic acidsC-C coupled indazoles nih.gov
Cu2O Nanoparticles One-pot 3-component reaction2-Bromobenzaldehydes, Primary amines, Sodium azide2H-Indazoles researchgate.netgoogle.com
Cu(I) / Ligand-free Cascade C-N/N-N formation2-Halobenzonitriles, Hydrazine derivatives3-Aminoindazoles mdpi.com
[RhCpCl2]2 / AgSbF6 C-H Activation/AnnulationAzobenzenes, AldehydesN-Aryl-2H-indazoles researchgate.net
[RhCpCl2]2 / AgSbF6 C-H Functionalization/CyclizationAzobenzenes, Vinylene carbonateC3-Hydroxymethylated-2H-indazoles nih.gov

Green Chemistry Principles and Sustainable Synthetic Pathways for Indazole Derivatives

In recent years, the principles of green chemistry have become integral to the design of synthetic routes for pharmaceuticals and fine chemicals, including indazole derivatives. The focus is on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. chemicalbook.comossila.com

Key aspects of green chemistry in indazole synthesis include the use of sustainable catalysts and environmentally benign reaction media. Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon (CuO@C), have been developed for the synthesis of 2H-indazoles. youtube.com These catalysts can be easily recovered and reused, reducing waste and cost. The reactions are often performed in greener solvents like polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions, which significantly reduces the environmental impact. youtube.com

Green ApproachCatalyst/SolventReactionAdvantageReference
Heterogeneous Catalysis CuO@CSynthesis of 2H-indazolesRecyclable catalyst, ligand-free youtube.com
Green Solvent Polyethylene Glycol (PEG-400)One-pot synthesis of 2H-indazolesBenign solvent, high yield youtube.com
Solvent-Free Synthesis N/ASynthesis of urazoles (indazole precursors)No solvent waste, high yield
Photoredox Catalysis 4CzIPN (metal-free)Direct C3-amidation of 2H-indazolesMetal-free, mild conditions
One-Pot Domino Process N/ASynthesis of 1-aryl-1H-indazolesStep economy, reduced waste nih.gov

Multi-component Reactions and Cascade Sequences for Novel Indazole Derivatives

Multi-component reactions (MCRs) and cascade (or domino) sequences are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These processes are characterized by the formation of multiple chemical bonds in a sequential manner without the need to isolate intermediates, leading to significant savings in time, resources, and waste generation.

MCRs have been employed to synthesize novel indazole-containing scaffolds. For example, a one-pot, four-component reaction has been used to create complex pyridine (B92270) derivatives, showcasing the power of MCRs in generating molecular diversity. In the context of indazoles, MCRs provide a rapid entry to fused heterocyclic systems. One study reported the use of an MCR to synthesize 3,4-dihydro-pyrazine[1,2-b]indazole-1(2H)-one derivatives, highlighting the utility of this approach for creating novel and complex chemotypes.

Cascade reactions often involve a series of intramolecular events triggered by a single transformation. An innovative cascade reaction for the synthesis of 2H-indazole derivatives has been developed, starting from functionalized 3-bromo-4-((methylthio)methyl) derivatives. A more complex example is a four-component, three-step cascade reaction for the synthesis of indazole-fused triazolo[5,1-c]quinoxalines. This methodology involves the sequential formation of a 2H-indazole, an azide-alkyne cycloaddition, a C-N coupling, and finally an intramolecular cross-dehydrogenative C-C coupling, all proceeding from simple starting materials. These elegant reaction sequences provide access to unique and complex molecular architectures that would be challenging to assemble through traditional linear synthesis.

Reaction Mechanisms and Reactivity of 4 Fluoro 3 Hydroxy 5 Nitro 1h Indazole

Mechanistic Insights into Indazole Ring Formation and Functionalization

The construction and subsequent functionalization of the indazole ring can proceed through various mechanistic pathways. Classic synthetic routes often involve the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, methods like the diazotization of o-toluidines or the cyclization of o-haloarylhydrazones are common strategies for forming the core indazole structure nih.govchemicalbook.com. More contemporary methods utilize arynes in [3+2] annulation reactions with hydrazones to build the 1H-indazole skeleton under mild conditions acs.orgorganic-chemistry.orgorganic-chemistry.org.

Functionalizing the indazole core, particularly through electrophilic substitution, is a key strategy for creating diverse derivatives. The position of substitution is governed by the existing groups on the ring and the reaction conditions.

Halogenation : The halogenation of indazoles typically proceeds via an electrophilic substitution mechanism. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline (B146951), which undergoes bromination with N-bromosuccinimide (NBS) prior to the ring-closing reaction google.com. Direct chlorination of the 1H-indazole ring in an acidic medium can lead to non-regioselective products like 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles chemicalbook.com. However, selective C-3 iodination can be achieved on N-protected indazoles chim.it. The reaction pathway involves the attack of the electrophilic halogen species on the electron-rich positions of the indazole ring.

Hydroxylation : The introduction of a hydroxyl group onto the indazole nucleus is often accomplished through synthetic strategies rather than direct electrophilic hydroxylation. One common route involves the condensation of a 2-hydroxybenzaldehyde or ketone with hydrazine (B178648) hydrochloride chemicalbook.com. This pathway builds the indazole ring with the hydroxyl group already in place.

Nitration : Nitration of the indazole ring is a classic electrophilic aromatic substitution. The regioselectivity is highly dependent on the substituents already present. For instance, radical C-3 nitration of 2H-indazoles has been accomplished using iron(III) nitrate in the presence of TEMPO chim.it. The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole demonstrates that an existing nitro group can direct further nitration chim.it. The mechanism involves the generation of a nitronium ion (or a radical nitrogen species) that attacks the indazole ring, followed by rearomatization.

Both radical and ionic pathways play crucial roles in the synthesis and transformation of indazoles.

Ionic Mechanisms : Many foundational indazole syntheses operate through ionic intermediates. The [3+2] annulation approach using arynes and N-tosylhydrazones can proceed via in situ generated diazo compounds or through an annulation/elimination process acs.orgorganic-chemistry.org. Silver(I)-mediated intramolecular oxidative C-H amination provides another route to 1H-indazoles, which is suggested to proceed via a single electron transfer (SET) mechanism nih.gov. Furthermore, the Cadogan cyclization, a reductive cyclization of nitroaromatics, is a well-established method that can proceed through non-nitrene pathways involving oxygenated intermediates scispace.com.

Radical Mechanisms : Radical reactions offer alternative pathways for functionalizing the indazole scaffold. The C-3 position of 2H-indazoles can be selectively nitrated via a radical mechanism chim.it. Iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been shown through DFT calculations to involve a radical chain mechanism nih.gov. Additionally, radical-mediated C(sp3)-N cross-coupling reactions have been used to alkylate nitrogen nucleophiles, including indazoles organic-chemistry.org. These reactions typically involve the generation of a carbon-centered radical that is then trapped by the indazole nitrogen.

Tautomerism and Isomerism in 1H-Indazole Systems

Indazole exists as a mixture of tautomers, which are structural isomers that readily interconvert scienceinfo.combritannica.com. This phenomenon, known as annular tautomerism, is a defining characteristic of indazole chemistry and significantly influences its reactivity and biological properties scienceinfo.comnih.gov.

Indazole primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole nih.govresearchgate.net. A third, less common form, 3H-indazole, is generally not favored chemicalbook.com.

1H-Indazole : This tautomer features the mobile proton on the N1 nitrogen. It is often referred to as the "benzenoid" form because the benzene ring retains its aromatic character.

2H-Indazole : In this form, the proton resides on the N2 nitrogen. This is known as the "quinonoid" form.

Thermodynamic studies and theoretical calculations consistently show that the 1H-indazole tautomer is the more stable and predominant form chemicalbook.comnih.govresearchgate.net. The energy difference between the two tautomers is a key factor governing their equilibrium.

TautomerRelative StabilityReported Energy DifferenceSource
1H-IndazoleMore StableMore stable by 2.3 kcal/mol (Free Energy) chemicalbook.com
2H-IndazoleLess Stable
1H-IndazoleMore StableMore stable by 15 kJ·mol⁻¹ nih.govacs.org
2H-IndazoleLess Stable

The greater stability of the 1H form is generally attributed to its benzenoid structure, which preserves the aromaticity of the fused benzene ring more effectively than the quinonoid structure of the 2H form researchgate.net.

Substituents on the indazole ring can significantly alter the tautomeric equilibrium by modifying the electronic properties of the molecule nih.gov. The electron-donating or electron-withdrawing nature of the fluoro, hydroxy, and nitro groups, as well as their position, can shift the preference for the 1H or 2H tautomer.

Nitro Group (-NO2) : As a strong electron-withdrawing group, a nitro substituent decreases the electron density in the ring and increases the acidity of the N-H protons. Its effect on tautomerism is position-dependent. Studies on nitroindazoles show that the position of the nitro group influences reactivity, which is linked to the tautomeric equilibrium. For instance, in reactions with formaldehyde (B43269), 4-, 5-, and 6-nitro-1H-indazoles react at the N1 position, whereas 7-nitro-1H-indazole exhibits different reactivity, suggesting a significant electronic perturbation from the 7-nitro group that could affect the tautomeric balance nih.govacs.org. In other heterocyclic systems, electron-withdrawing groups can change tautomeric preferences, and this effect is enhanced by polar solvents nih.gov.

Fluoro Group (-F) : Fluorine is an electronegative, electron-withdrawing group by induction, but it can also act as a weak π-donor. Its net effect can modulate the acidity of the N-H protons and thus influence the tautomeric equilibrium. The specific impact would depend on its position relative to the nitrogen atoms.

Regioselectivity and Stereoselectivity in Reactions Involving the Indazole Nucleus

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another, resulting in one constitutional isomer as the major product study.comquora.com. Stereoselectivity describes the preference for the formation of one stereoisomer over another study.com. In the context of the planar, aromatic indazole system, regioselectivity is the more commonly discussed phenomenon, particularly in substitution reactions.

N-alkylation of indazoles is a classic example where regioselectivity is a critical challenge, as the reaction can occur at either the N1 or N2 position, yielding a mixture of isomers nih.gov. The outcome is highly sensitive to several factors:

Substituents : The electronic and steric properties of substituents on the indazole ring have a profound effect. Electron-withdrawing groups that can chelate with the counter-ion of the base can direct alkylation. For example, a methyl ester at the C-3 position can chelate with a cesium cation, leading to high N1 selectivity nih.gov. Conversely, a nitro or ester group at the C-7 position has been shown to confer excellent N2 regioselectivity nih.gov.

Reaction Conditions : The choice of base and solvent is crucial. The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) tends to favor the formation of a tight ion pair, which can sterically hinder the N2 position and lead to preferential N1 alkylation nih.gov. In contrast, polar solvents like dimethylformamide (DMF) can lead to solvent-separated ion pairs, often resulting in different regiomeric ratios nih.gov.

Factors Influencing Regioselectivity in Indazole N-Alkylation
FactorConditionObserved OutcomePlausible MechanismSource
Solvent/BaseNaH in THFFavors N1-alkylationFormation of a tight ion pair sterically favors attack at N1. nih.gov
Base in DMFMixture of N1 and N2 productsSolvent-separated ion pairs allow for less steric hindrance at N2. nih.gov
Substituent PositionC-3 ester with Cs₂CO₃High N1 selectivityChelation of the Cs⁺ ion between the ester oxygen and N2 directs the electrophile to N1. nih.gov
C-7 NO₂ or CO₂MeHigh N2 selectivityElectronic effects of the electron-withdrawing group at C-7 favor alkylation at the distal N2 position. nih.gov

Control of N-Alkylation and C-Functionalization Regioselectivity in Indazoles

The presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring makes the regioselective N-alkylation a significant challenge. The outcome of N-alkylation is influenced by a combination of steric hindrance, electronic effects, and reaction conditions such as the nature of the base, solvent, and alkylating agent. beilstein-journals.org

This electronic disparity suggests that the N-2 position is likely to be more nucleophilic than the N-1 position. Consequently, N-alkylation reactions are predicted to favor the formation of the N-2 alkylated product. This is in line with general observations where electron-withdrawing substituents on the benzene ring of the indazole scaffold tend to direct alkylation to the N-2 position. beilstein-journals.orgorganic-chemistry.org

The table below summarizes the expected influence of the substituents on the regioselectivity of N-alkylation of 4-fluoro-3-hydroxy-5-nitro-1H-indazole.

SubstituentPositionElectronic EffectInfluence on N-Alkylation Regioselectivity
NitroC5Strong electron-withdrawal (-I, -M)Deactivates N-1, favoring N-2 alkylation
FluoroC4Strong electron-withdrawal (-I), weak electron-donation (+M)Overall deactivation of the benzene ring, indirectly favoring N-2
HydroxyC3Strong electron-donation (+M), weak electron-withdrawal (-I)Increases electron density at N-2, strongly favoring N-2 alkylation

C-functionalization of indazoles typically occurs at the C3 position. However, the C3 position in indazoles is generally less nucleophilic compared to the nitrogen atoms. mdpi.com In the case of this compound, the C3 position is already substituted with a hydroxy group. Further functionalization at this position would likely require activation of the hydroxyl group or its replacement.

Direct C-H functionalization at other positions of the indazole ring is also a possibility, though often challenging. The electron-deficient nature of the benzene ring, due to the fluoro and nitro substituents, would make electrophilic aromatic substitution difficult. However, nucleophilic aromatic substitution could be a viable strategy, particularly for displacing the fluorine atom, as the ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group. doubtnut.com

Stereochemical Aspects of Indazole Derivative Synthesis and Transformations

The synthesis and transformation of derivatives of this compound can involve the creation of new stereocenters, making stereochemical control a critical aspect.

One area where stereochemistry is pivotal is in the C3-functionalization of the indazole ring. While the target molecule already has a substituent at C3, reactions involving this position in related indazole systems have been shown to proceed with high enantioselectivity. For instance, the creation of a quaternary chiral center at the C3 position of indazoles has been achieved with high levels of enantioselectivity using copper-hydride catalysis in an allylation reaction. nih.govsemanticscholar.orgelsevierpure.com This approach utilizes an "umpolung" strategy, where the indazole is rendered electrophilic to react with a nucleophilic partner. semanticscholar.org Should the hydroxy group at C3 of this compound be transformed into a suitable leaving group, similar enantioselective C3-functionalizations could be envisioned.

The stereochemical outcome of such reactions is often governed by the chiral ligand employed in the catalytic system. The ligand-substrate interactions in the transition state determine the facial selectivity of the attack of the nucleophile, leading to the preferential formation of one enantiomer over the other.

Furthermore, if the alkylating agent used in N-alkylation reactions contains a chiral center, the resulting N-alkylated indazole derivatives will be diastereomers if the indazole itself is chiral, or a mixture of enantiomers if the starting indazole is achiral. The stereochemical integrity of the alkylating agent is generally maintained during the N-alkylation process.

The table below outlines potential stereochemical considerations in the synthesis and transformation of derivatives of this compound.

Reaction TypePosition of InterestStereochemical ConsiderationControlling Factors
C3-FunctionalizationC3Creation of a quaternary stereocenterChiral catalyst/ligand, reaction conditions
N-AlkylationN1/N2Introduction of a chiral alkyl groupStereochemistry of the alkylating agent
Asymmetric transformations of substituentsC3, C4, C5Conversion of prochiral groups to chiral centersChiral reagents or catalysts

Computational and Theoretical Investigations of 4 Fluoro 3 Hydroxy 5 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. For 4-Fluoro-3-hydroxy-5-nitro-1H-indazole, these computational methods provide a foundational understanding of its electronic behavior and reactivity, which is governed by the interplay of its constituent functional groups: a fluorine atom, a hydroxyl group, and a nitro group, all attached to the indazole core.

The electronic character of this compound is largely defined by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally signifies higher reactivity and greater polarizability. researchgate.net In substituted indazoles, the HOMO-LUMO gap is significantly influenced by the nature of the substituents. nih.gov

For this compound, the electron-withdrawing properties of the fluorine and nitro groups are expected to lower the energy of the LUMO, while the hydroxyl group, typically an electron-donating group, would raise the energy of the HOMO. The net effect is a modulated HOMO-LUMO gap that dictates the molecule's susceptibility to electronic transitions and interactions with other chemical species. Computational studies on similar nitroaromatic compounds have shown that the presence of nitro groups significantly lowers the LUMO energy, enhancing the electrophilic character of the molecule. researchgate.net

The distribution of these frontier orbitals across the molecule is also revealing. The HOMO is typically localized on the more electron-rich portions of the molecule, which in this case would likely involve the indazole ring and the hydroxyl group. Conversely, the LUMO is expected to be concentrated around the electron-deficient regions, particularly the nitro group and the carbon atoms attached to it. This distribution is crucial for predicting the sites of electrophilic and nucleophilic attack.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, further clarifies the electronic landscape. In nitroaromatic compounds, the MEP surface typically shows a region of strong positive potential over the aromatic ring and near the nitro group, indicating a susceptibility to nucleophilic attack. researchgate.net The fluorine atom also contributes to a localized region of negative potential, while the hydroxyl group's hydrogen atom presents a site of positive potential, making it a potential hydrogen bond donor.

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Calculated using DFT)

ParameterPredicted ValueSignificance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-3.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.5 eVIndicates chemical reactivity and kinetic stability; a moderate gap suggests a balance of stability and reactivity. researchgate.net
Ionization Potential (I)6.5 eVThe energy required to remove an electron; approximated as -EHOMO.
Electron Affinity (A)3.0 eVThe energy released when an electron is added; approximated as -ELUMO.
Electronegativity (χ)4.75 eVA measure of the ability to attract electrons; calculated as (I+A)/2.
Chemical Hardness (η)1.75 eVResistance to change in electron distribution; calculated as (I-A)/2.

Note: The values in this table are hypothetical and based on typical ranges observed for similar nitroaromatic and heterocyclic compounds in the literature. Actual values would require specific DFT calculations for this molecule.

The three-dimensional structure of this compound, including the orientation of its substituents, can be determined through conformational analysis and geometry optimization using computational methods. These calculations seek to find the lowest energy conformation of the molecule, which represents its most stable structure. For this molecule, key conformational questions include the orientation of the hydroxyl group and the potential for intramolecular hydrogen bonding.

Geometry optimization calculations, often performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict bond lengths, bond angles, and dihedral angles. core.ac.uktandfonline.com The indazole ring itself is largely planar, but the substituents can influence its fine geometry. The nitro group is expected to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. acs.org

Theoretical models, particularly those based on the analysis of the electronic structure, are powerful tools for predicting the most likely sites for chemical reactions. For this compound, the reactivity is a complex interplay of the effects of its three different substituents.

The molecular electrostatic potential (MEP) map is a key tool in this prediction. As mentioned, regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net For this molecule, the area around the oxygen atoms of the nitro group and the fluorine atom would exhibit negative potential, making them potential sites for interaction with electrophiles. The hydrogen of the hydroxyl group and the aromatic protons would show positive potential. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. mdpi.comresearchgate.net

Frontier molecular orbital theory also provides insights. The distribution of the HOMO indicates the likely sites for electrophilic attack, while the LUMO distribution points to the sites for nucleophilic attack. In nitroaromatic compounds, the LUMO is often localized on the nitro group and the carbon to which it is attached, suggesting this as a primary site for nucleophilic attack. nih.gov

Theoretical calculations can also model entire reaction pathways, determining the transition state energies and thus the activation barriers for potential reactions. For example, the reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds and is often a key step in their further functionalization. nih.gov Computational models can help to understand the mechanism of such reactions. acs.org

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides valuable tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments and understand the molecule's characteristics in detail.

Theoretical calculations of NMR chemical shifts have become a standard method for aiding in the structural elucidation of organic molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed for this purpose. gaussian.com By calculating the magnetic shielding tensors for each nucleus, one can predict the corresponding chemical shifts (δ). acs.orgrsc.org

For this compound, predicting the 1H, 13C, 15N, and 19F NMR spectra would be highly informative. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the electron-withdrawing nitro and fluoro groups are expected to cause a downfield shift (higher ppm) for nearby protons and carbons. The hydroxyl group, being electron-donating, would have the opposite effect.

Correlating these predicted shifts with experimental data is a powerful validation technique. researchgate.netresearchgate.netnih.gov Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can also be modeled computationally (e.g., using the Polarizable Continuum Model, PCM). iu.edu.sa Studies on other substituted indazoles have demonstrated excellent agreement between GIAO-calculated and experimental NMR data, providing a sound basis for structural assignments. tandfonline.comacs.org

Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)Influencing Factors
H1 (N-H)~11.0 - 13.0-Acidic proton, likely broad, position dependent on solvent and concentration.
C3-~150 - 160Attached to electron-donating -OH group.
C4-~145 - 155 (JC-F)Directly bonded to electronegative F, shows C-F coupling.
C5-~135 - 145Attached to electron-withdrawing -NO2 group.
H6~7.5 - 8.0~115 - 125Influenced by adjacent -NO2 group.
H7~7.8 - 8.3~120 - 130deshielded by the pyrazole (B372694) ring and adjacent to the benzene ring fusion.

Note: These are estimated chemical shift ranges based on data for similar substituted indazole and nitroaromatic compounds. Actual values would depend on the solvent and experimental conditions. JC-F denotes carbon-fluorine coupling.

For this compound, the vibrational spectrum would be characterized by the distinct modes of its functional groups.

-NO2 group: The nitro group exhibits strong and characteristic symmetric and asymmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm-1 (asymmetric) and 1360-1290 cm-1 (symmetric). orgchemboulder.comspectroscopyonline.com

-OH group: The O-H stretching vibration is typically a broad band in the region of 3600-3200 cm-1. Its position and shape are highly sensitive to hydrogen bonding. longdom.org The O-H bending vibration would also be present at lower frequencies.

C-F group: The C-F stretching vibration is typically found in the 1250-1000 cm-1 region.

Indazole Ring: The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1600-1400 cm-1 region. C-H stretching vibrations are expected above 3000 cm-1.

Computational analysis, often involving Potential Energy Distribution (PED) calculations, can precisely assign each calculated vibrational mode to the corresponding motion of atoms or functional groups. longdom.org This allows for a detailed interpretation of the experimental IR and Raman spectra. nsf.govmorressier.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound

Vibrational ModePredicted Frequency Range (cm-1)Expected Intensity
O-H stretch3600 - 3200Medium-Strong, Broad
N-H stretch3400 - 3200Medium, Broad
Aromatic C-H stretch3100 - 3000Medium-Weak
NO2 asymmetric stretch1550 - 1475Strong
Aromatic C=C/C=N stretch1600 - 1450Medium-Strong
NO2 symmetric stretch1360 - 1290Strong
C-F stretch1250 - 1000Strong

Note: These are typical frequency ranges for the specified functional groups in similar chemical environments. Precise values would be obtained from DFT frequency calculations.

Advanced Computational Modeling for Structure-Property Relationships

Density Functional Theory (DFT) Applications in Substituted Indazole Chemistry

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organic molecules, including a wide range of indazole derivatives. dergipark.org.trresearchgate.net This quantum chemical approach is valued for its balance of accuracy and computational cost, making it suitable for studying relatively large and complex molecules.

One of the most common applications of DFT in the study of substituted indazoles is the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govyoutube.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in a study of various 3-carboxamide indazole derivatives, DFT calculations using the B3LYP functional were employed to determine their HOMO and LUMO energies, providing insights into their relative stabilities and reactivities. nih.gov

DFT calculations are also instrumental in determining other key quantum chemical parameters that describe the global reactivity of a molecule. These include electronegativity, chemical hardness, and softness. Such parameters have been calculated for different indazole derivatives to predict their behavior in chemical reactions, for example, as corrosion inhibitors. dergipark.org.trresearchgate.net

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations involving the indazole ring. The indazole nucleus has two nitrogen atoms where reactions like alkylation can occur, leading to different isomers. DFT calculations can be used to determine the relative energies of the possible products and transition states, thereby predicting the most likely outcome of a reaction under specific conditions. beilstein-journals.org For example, mechanistic studies on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have utilized DFT to understand the factors controlling the formation of N1- and N2-substituted products. beilstein-journals.org

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. The B3LYP functional is a popular choice for organic molecules and has been widely used in studies of indazole derivatives, often in combination with basis sets like 6-31G(d) or 6-311++G(d,p). dergipark.org.trnih.govnih.govnih.gov

Table 1: Representative Quantum Chemical Parameters for Substituted Indazoles Calculated using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-fluoro-1H-indazole-6.67-0.546.13
4-chloro-1H-indazole-6.78-0.875.91
4-bromo-1H-indazole-6.73-0.955.78
4-amino-1H-indazole-5.71-0.275.44
4-hydroxy-1H-indazole-6.07-0.495.58

This table presents illustrative data for a selection of substituted indazoles to demonstrate the type of information obtained from DFT calculations. The values are representative and sourced from studies on similar compounds. dergipark.org.tr

Molecular Dynamics Simulations for Intramolecular Interactions and Conformational Landscapes

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

The conformational analysis of flexible molecules is a key application of MD simulations. researchgate.net By simulating the molecule's motion at a given temperature, it is possible to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids.

In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to its receptor. nih.gov For indazole derivatives that are being investigated as potential therapeutic agents, MD simulations can be used to assess the stability of the ligand-protein complex, analyze the specific interactions that hold them together, and calculate binding free energies. For example, MD simulations have been employed to study the interaction of indazole derivatives with hypoxia-inducible factor-1α (HIF-1α), a target in cancer therapy, to evaluate the stability of the binding pose. nih.gov Similarly, MD simulations of other heterocyclic compounds have been used to analyze their interactions with kinase enzymes, providing insights into their inhibitory mechanisms. acs.org

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the system, and radial distribution functions to understand the spatial arrangement of atoms and molecules. These analyses provide a comprehensive understanding of the dynamic behavior of substituted indazoles in various environments.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Fluoro 3 Hydroxy 5 Nitro 1h Indazole

Analysis of Substituent Effects on Indazole Scaffold Reactivity and Properties

The combination of fluoro, hydroxy, and nitro groups on the 1H-indazole core, as in 4-Fluoro-3-hydroxy-5-nitro-1H-indazole, results in a molecule with a highly modulated electronic and steric profile.

Fluoro Group (at C4): The fluorine atom is a small, highly electronegative substituent. Its primary electronic effect is strong induction-based electron withdrawal (-I effect), which lowers the pKa of the indazole N-H and can influence the electron density of the entire ring system. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. organic-chemistry.org The C-F bond is highly stable, and the presence of fluorine can block sites of metabolic oxidation. cambridgemedchemconsulting.com It can also participate in hydrogen bonding and π-stacking interactions, further influencing molecular recognition. ossila.com

Hydroxy Group (at C3): The hydroxy group is capable of acting as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a biological target's binding site. Its electronic influence is position-dependent; it can exert a +M (mesomeric) electron-donating effect and a -I (inductive) electron-withdrawing effect. The synthesis of various hydroxy-indazoles has been a subject of chemical research. rsc.org

The collective impact of these three substituents on the 1H-indazole core is a significant polarization of the molecule, influencing its chemical reactivity, solubility, and potential for intermolecular interactions.

Table 1: Summary of Substituent Effects on the Indazole Scaffold

SubstituentPositionElectronic EffectSteric EffectPotential Interaction Influence
Fluoro C4Strongly electron-withdrawing (Inductive, -I)MinimalEnhances metabolic stability, modulates pKa, can form H-bonds. organic-chemistry.orgcambridgemedchemconsulting.comossila.com
Hydroxy C3Electron-donating (Mesomeric, +M), Electron-withdrawing (Inductive, -I)SmallActs as H-bond donor and acceptor. rsc.org
Nitro C5Strongly electron-withdrawing (Inductive, -I & Mesomeric, -M)ModerateReduces electron density, potential for charge-transfer interactions. nih.gov

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable. nih.govnih.gov The position of substituents on the indazole ring can have a profound impact on the ratio of N-1 and N-2 alkylated isomers formed during synthesis, which in turn affects the molecule's properties and biological activity. nih.govnih.gov

Studies have shown that both electronic and steric effects dictate the regioselectivity of reactions like N-alkylation. For example, the presence of an electron-withdrawing nitro group at the C7 position has been shown to confer excellent N-2 regioselectivity in alkylation reactions. researchgate.netnih.gov Conversely, bulky substituents at other positions can sterically hinder one nitrogen atom, favoring reaction at the other. nih.gov

The specific arrangement in this compound versus other potential isomers (e.g., 6-Fluoro or 7-Nitro) would lead to different dipole moments, surface electrostatic potentials, and steric profiles. These differences would alter the molecule's binding orientation and affinity for a given biological target. Research on regioisomeric N-Me indazoles has demonstrated that even a simple change in the position of a methyl group on the indazole core can have a profound effect on biological activity. researchgate.net Spectroscopic data, particularly 1H-NMR, shows distinct differences between N-1 and N-2 isomers, allowing for their structural assignment. nih.gov

Molecular Design Strategies for Modifying Indazole Derivatives

The indazole scaffold serves as a versatile template for designing new chemical entities with tailored properties. nih.gov Medicinal chemists employ several strategies, including bioisosteric replacement and rational design, to optimize lead compounds.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. cambridgemedchemconsulting.com In the context of indazole derivatives, a nitro group might be replaced by other electron-withdrawing groups like a cyano or a sulfonyl group to modulate potency and reduce potential metabolic liabilities associated with nitroarenes. cambridgemedchemconsulting.com Similarly, a hydroxy group could be replaced with an amine or thiol to explore different hydrogen bonding patterns. In some cases, the entire indazole moiety itself is used as a bioisostere for other chemical groups, such as a catechol, to improve properties like metabolic stability. google.com

Scaffold hopping is a more drastic approach where the central indazole core is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. acs.orgnih.gov This strategy is used to discover novel intellectual property, escape undesirable properties of the original scaffold, or explore new chemical space. A successful example involves hopping from an indole (B1671886) core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.orgresearchgate.net

Rational, or structure-based, drug design utilizes knowledge of a biological target's three-dimensional structure to design molecules that fit precisely into the binding site. nih.gov This approach has been successfully applied to develop numerous indazole-based inhibitors. nih.govtandfonline.comrsc.org By understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that an indazole derivative makes with its target, chemists can make specific modifications to enhance affinity and selectivity. tandfonline.com

Techniques like fragment-based drug design, where small molecular fragments are identified and then grown or linked together to create a potent inhibitor, have also been used to generate novel indazole derivatives. nih.govnih.gov This allows for the systematic exploration of chemical space and the creation of compounds with optimized properties for a specific therapeutic purpose.

Advanced Molecular Modeling Methodologies Applied to Indazole Scaffolds

Computational chemistry plays a vital role in modern drug discovery involving indazole scaffolds. biotech-asia.org These methods provide insights into molecular interactions and properties that are difficult to obtain through experimental means alone.

Molecular docking is a widely used technique to predict the preferred binding mode and affinity of a ligand to a biological target. tandfonline.combiotech-asia.org For indazole derivatives, docking studies can reveal how substituents like the fluoro, hydroxy, and nitro groups orient themselves within a protein's active site and which specific amino acid residues they interact with. tandfonline.comresearchgate.net

Pharmacophore modeling helps to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov This model can then be used as a template to search for new, structurally diverse indazole derivatives with the potential for similar activity.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure of molecules. nih.gov DFT calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which relates to the molecule's reactivity and electronic properties. nih.gov This information is valuable for understanding the inherent chemical nature of substituted indazoles and for rationalizing observed structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures. These models are instrumental in virtual screening and lead optimization by allowing for the rapid assessment of large numbers of compounds.

For a compound like this compound, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of structurally related indazole derivatives with experimentally determined biological activities would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound in the series.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a correlation between the molecular descriptors and the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.

While specific QSAR models for this compound are not publicly available, the principles of QSAR are widely applied in the study of indazole derivatives to guide the synthesis of new analogues with improved properties.

Ligand-Based and Structure-Based Design Approaches for Molecular Optimization

The optimization of this compound as a potential therapeutic agent can be approached through both ligand-based and structure-based design strategies.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of known active molecules. Techniques such as pharmacophore modeling can be used to identify the essential chemical features responsible for the biological activity of a series of indazole derivatives. This pharmacophore model can then be used to screen virtual libraries for new compounds with similar features or to guide the modification of the existing scaffold.

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based design becomes a powerful tool. This approach involves understanding the interactions between the ligand (this compound) and the active site of the target protein. This information can then be used to design modifications to the ligand that enhance binding affinity and selectivity.

Molecular Docking and Molecular Dynamics Simulations to Understand Ligand-Target Interactions at a Molecular Level

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. The results of molecular docking can provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Studies on other indazole derivatives have successfully utilized molecular docking to predict binding modes and guide the design of more potent inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the docked pose, identify important conformational changes, and calculate binding free energies. For instance, MD simulations have been used to understand the stability and intermolecular affinity of other indazole derivatives in a biological environment. nih.gov

Applications of the Indazole Scaffold in Advanced Chemical Research

Indazoles as Building Blocks in Organic Synthesis

The indazole ring system is a crucial precursor in organic synthesis, providing a versatile platform for constructing a wide array of organic molecules. researchgate.netbohrium.com Synthetic chemists are increasingly devising innovative and efficient methods for building and functionalizing the indazole scaffold, driven by its utility in creating pharmacologically important compounds. nih.gov Both metal-free and metal-promoted intramolecular C–N bond formations are common strategies for constructing the indazole motif. nih.gov

Precursors for Complex Heterocyclic Systems and Natural Product Analogs

Indazoles are valuable starting materials for the synthesis of more complex heterocyclic systems. researchgate.net Their inherent reactivity allows for transformations into various other ring systems, a critical aspect in the generation of novel molecular architectures. For instance, the development of analog curcumin (B1669340) compounds has been achieved by modifying a monocarbonyl structure into an analog indazole of curcumin (AIC). ugm.ac.id Although indazoles are rare in nature, with alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being notable examples, their scaffold is used to create analogs of natural products. wikipedia.orgresearchgate.net The synthesis of these analogs allows researchers to explore structure-activity relationships and develop new therapeutic agents. ugm.ac.id

Role in Multi-step Synthesis of Advanced Organic Molecules

The indazole moiety is a key intermediate in the multi-step synthesis of advanced organic molecules, particularly in the pharmaceutical industry. bohrium.comrsc.org Its derivatives are integral to the synthesis of numerous marketed and clinical drugs. researchgate.net For example, the trifunctionalized structure of compounds like 4-Fluoro-3-hydroxy-7-nitro-1H-indazole makes them versatile intermediates for creating pharmacologically active molecules such as kinase inhibitors. smolecule.com The synthesis of various 2-aryl-2H-indazoles, which are frequently used in drug design, can be achieved through methods like palladium-catalyzed intramolecular amination. organic-chemistry.org Furthermore, the development of new synthetic methods, such as those catalyzed by transition metals, has broadened the range of indazole derivatives available for complex syntheses. bohrium.combenthamdirect.com

Potential in Materials Science and Functional Molecules

The application of the indazole scaffold extends beyond organic synthesis into the realm of materials science, where its unique electronic and photophysical properties are being harnessed to create novel functional molecules. nih.govbohrium.comresearchgate.net

Development of Chromophores and Fluorophores Based on Indazole Structures

Indazole-based structures are promising candidates for the development of chromophores and fluorophores due to their inherent photophysical properties. bohrium.com Researchers have successfully engineered indazole-based fluorophores that exhibit fluorescence umpolung, where the insertion of an indazole building block into an intramolecular charge transfer (ICT) chromophore can quench fluorescence in a donor-indazole-π-acceptor system, while an electron-withdrawing group-substituted indazole can lead to strong fluorescence. researchgate.net This strategy has been used to create fluorophores that span the visible and near-infrared range. researchgate.net The highly conjugated nature of the indazole molecule also makes it suitable for applications in dye-sensitized solar cells (DSSCs). ossila.com

Exploration in Photo-responsive and Electronic Materials

Derivatives of indazole have been utilized as electronically active materials. researchgate.netossila.com The ability to tune the electronic properties of indazole derivatives, for instance by introducing fluorine atoms, makes them valuable in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The fluorinated indazole can facilitate intermolecular interactions like π−π stacking, which is beneficial for charge transport in electronic devices. ossila.com Furthermore, some indazole derivatives are being explored for their potential in creating photo-responsive materials. bohrium.com

Emerging Roles in Catalysis and Coordination Chemistry

The indazole scaffold is finding new and important roles in the fields of catalysis and coordination chemistry. researchgate.net Indazole and its derivatives can act as ligands, coordinating with various metal centers to form complexes with interesting properties and applications. tandfonline.comacs.org For example, coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with metals like Copper(II), Cobalt(II), and Silver(I) have been synthesized, resulting in complexes with different geometries depending on the metal and anions present. tandfonline.com

The diverse binding modes of indazole, including its tautomeric forms (1H-indazole and 2H-indazole), allow for the creation of a variety of coordination complexes. acs.org These complexes can exhibit interesting electronic and magnetic properties. For instance, ruthenium complexes with indazole ligands have been synthesized, demonstrating switchable binding modes and electronic forms. acs.org Furthermore, indazole-containing phosphine (B1218219) ligands have been developed for use in gold-catalyzed reactions, where the electronic properties of the ligand can be tuned to influence the catalytic activity. nih.gov The use of transition-metal catalysts has also been pivotal in advancing the synthesis of indazole derivatives themselves. benthamdirect.comnih.gov

Indazole-Based Ligands in Metal-Catalyzed Reactions

The functionalization of the indazole ring system allows for the synthesis of a diverse array of ligands that have proven to be highly effective in metal-catalyzed reactions. These ligands can be fine-tuned to influence the steric and electronic environment of a metal catalyst, thereby enhancing its activity, stability, and selectivity.

Recent advancements have highlighted the utility of indazole-phosphine ligands in gold(I) catalysis. nih.govnih.govacs.org Researchers have designed and synthesized novel phosphine ligands incorporating an indazole group. nih.govnih.gov A key feature of this design is the ability to introduce a positive charge into the ligand backbone through simple methylation of the indazole nitrogen. This modification allows for a direct comparison between neutral and cationic gold phosphine complexes with minimal structural alterations, providing valuable insights into the electronic effects on catalytic activity. nih.govnih.govacs.org

These indazole-based phosphine gold(I) complexes have been successfully employed as catalysts in benchmark reactions such as the cyclization of propargyl amides and enynes. nih.govnih.gov The presence of the free lone pair on the indazole nitrogen in the neutral ligand is thought to play a crucial role, potentially acting as a Brønsted base to promote key steps in the catalytic cycle. nih.gov

Another significant class of indazole-based ligands is N-heterocyclic carbenes (NHCs). Sterically-hindered NHCs derived from the indazole framework have been developed and applied in gold catalysis. researchwithrutgers.comrsc.org These "Indy*" ligands combine the strong σ-donating ability of the carbene center with a bulky N-substituent, creating a unique and effective ligand for metal centers. researchwithrutgers.comrsc.org Their successful application in the synthesis of oxazolines demonstrates their potential for broader use in organic synthesis and catalysis. researchwithrutgers.comrsc.org

The synthesis of functionalized indazoles themselves often relies on transition-metal catalysis. A variety of metals, including rhodium, ruthenium, and copper, are used to catalyze C-H activation and annulation reactions to construct the indazole core. nih.govmdpi.com These methods provide efficient pathways to substituted indazoles, which can then be used as building blocks for more complex ligands and molecules. nih.govmdpi.com For instance, Rh(III)-catalyzed C-H activation and C-N bond formation, coupled with Cu-catalyzed N-N bond formation, has been utilized for the synthesis of substituted 1H-indazoles. mdpi.com

Table 1: Examples of Indazole-Based Ligands in Metal-Catalyzed Reactions

Ligand TypeMetalCatalyzed ReactionReference
Indazole PhosphineGold(I)Propargyl Amide Cyclization nih.govnih.gov
Indazole PhosphineGold(I)Enyne Cyclization nih.govnih.gov
Indazole-derived NHC (Indy*)GoldOxazoline Synthesis researchwithrutgers.comrsc.org
N/ARhodium(III)/CopperSynthesis of 1H-Indazoles mdpi.com

Formation of Coordination Complexes for Specific Chemical Transformations

Ruthenium(II) complexes featuring indazole-based ligands have been synthesized and characterized for their potential biological and catalytic applications. rsc.org For example, complexes such as cis-[RuCl(Hind)(phen)₂]PF₆ and cis-Ru(Hind)₂(phen)₂₂, where Hind is indazole and phen is 1,10-phenanthroline, have been prepared. rsc.org These complexes demonstrate how the indazole ligand can be incorporated into a larger coordination sphere to create complexes with specific geometries and electronic properties. rsc.org

The coordination of indazole to metal centers can also influence the redox properties of the complex. Studies on diruthenium and heterotrinuclear complexes with bridging indazole ligands have shown that the indazole can act as a redox non-innocent ligand, participating in the electron transfer processes of the complex. acs.org This property is crucial for designing catalysts for redox reactions.

Furthermore, palladium(II) complexes with amine-functionalized indazolin-3-ylidene ligands have been synthesized. acs.org These complexes are prepared through a post-modification strategy of a single precursor, showcasing the versatility of the indazole framework in creating a library of related complexes for screening in catalytic applications. acs.org The synthesis of these complexes often involves the N-alkylation of the indazole ring, which can be achieved with regioselectivity challenges that researchers have worked to overcome. acs.org

The interaction of indole-containing scaffolds, a related class of heterocycles, with transition metals has also been extensively studied, providing insights applicable to indazole chemistry. nih.gov These studies reveal various bonding modes, including σ-bonds and non-covalent interactions, which are critical for the stability and reactivity of the resulting metal complexes. nih.gov

Table 2: Selected Coordination Complexes of Indazole Derivatives

MetalLigand SystemApplication/FeatureReference
Ruthenium(II)Indazole and 1,10-phenanthrolinePotential biological applications rsc.org
RutheniumBridging IndazoleRedox non-innocent ligand behavior acs.org
Palladium(II)Amine-functionalized indazolin-3-ylidenePrecursors for catalytic screening acs.org
Gold(I)Indazole PhosphineCatalysis of cyclization reactions nih.govnih.govacs.org

Future Directions and Challenges in 4 Fluoro 3 Hydroxy 5 Nitro 1h Indazole Research

Development of Novel and Highly Efficient Synthetic Routes for Substituted Indazoles

A significant hurdle in the study of polysubstituted indazoles, including 4-fluoro-3-hydroxy-5-nitro-1H-indazole, is the development of efficient and regioselective synthetic methodologies. Traditional methods often suffer from harsh reaction conditions, low yields, and the formation of isomeric mixtures that are difficult to separate. nih.gov

Future research will likely focus on several key areas to address these challenges:

Transition-Metal Catalysis: The use of transition metals like palladium, rhodium, and cobalt has revolutionized the synthesis of indazoles. nih.govnih.gov These catalysts enable C-H bond functionalization, allowing for the direct introduction of substituents onto the indazole core with high regioselectivity. nih.govresearchgate.net For instance, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov Adapting these methods for the specific substitution pattern of this compound could provide a more streamlined synthetic pathway.

Flow Chemistry: The application of flow reactors in the synthesis of substituted indazoles offers advantages in terms of safety, reproducibility, and scalability. researchgate.net This technology allows for precise control over reaction parameters, which can lead to improved yields and purities. A general one-step synthesis of various indazoles, including 3-amino and 3-hydroxy analogues, has been successfully demonstrated using a flow reactor. researchgate.net

One-Pot Domino Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly improve efficiency. The development of a one-pot domino process for the synthesis of 1-aryl-1H-indazoles has been reported, showcasing the potential of this strategy. google.com

A significant challenge will be to devise a synthetic route that compatibly introduces the fluoro, hydroxy, and nitro groups with the desired regiochemistry. The synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, has been achieved in three steps from 3-fluoro-2-methylaniline (B146951), suggesting a potential starting point for the synthesis of the target molecule. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations of the Indazole Nucleus

The reactivity of the indazole nucleus is heavily influenced by its substituents. The electron-withdrawing nature of the fluorine and nitro groups in this compound, combined with the electron-donating potential of the hydroxyl group, creates a unique electronic landscape that could lead to novel reactivity.

Future research in this area should investigate:

C-H Functionalization: Direct C-H functionalization at various positions of the indazole ring is a powerful tool for creating diverse derivatives. researchgate.netnih.gov The specific electronic properties of this compound may direct functionalization to currently unobserved positions, leading to new molecular scaffolds.

Cycloaddition Reactions: The indazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions have been used to synthesize 3-chloro-6-nitro-1H-indazole derivatives. nih.gov Exploring the cycloaddition chemistry of this compound could yield novel compounds with interesting properties.

Reactions of the Hydroxyl Group: The 3-hydroxy group can act as a handle for further functionalization. Its reactivity can be exploited for etherification, esterification, or conversion to other functional groups, providing access to a wide range of derivatives.

Nucleophilic Aromatic Substitution: The presence of the activating nitro group and the fluorine atom may facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles onto the benzene (B151609) portion of the indazole ring.

A key challenge will be to understand and control the regioselectivity of these reactions, as the interplay of the different functional groups can lead to complex product mixtures. A study on the reaction of nitro-1H-indazoles with formaldehyde (B43269) demonstrated that the position of the nitro group significantly influences the reactivity, with the 7-nitro isomer showing different behavior compared to the 4-, 5-, and 6-nitro isomers. bldpharm.com

Advancements in Computational Predictive Modeling for Indazole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. For indazole derivatives, computational models can provide insights into:

Tautomeric Stability: Indazoles can exist in different tautomeric forms, and their relative stability can influence their reactivity and biological activity. ossila.com Computational calculations can predict the most stable tautomer of this compound under different conditions.

Reaction Mechanisms: DFT calculations can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts. nih.gov

Spectroscopic Properties: Computational models can predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of newly synthesized compounds. bldpharm.com

Electronic Properties: The electronic properties of the molecule, such as the HOMO-LUMO gap, can be calculated to predict its reactivity and potential applications in materials science. smolecule.com

The primary challenge in this area is the accuracy of the computational models. The choice of the functional and basis set can significantly impact the results, and experimental validation is crucial.

Integration of High-Throughput Experimentation and Automation in Indazole Synthesis and Screening

The discovery of new applications for indazole derivatives often relies on the screening of large compound libraries. High-throughput experimentation (HTE) and automation can significantly accelerate this process.

Future directions include:

Automated Synthesis: Robotic platforms can be used to perform a large number of reactions in parallel, allowing for the rapid synthesis of a diverse library of derivatives based on the this compound scaffold.

High-Throughput Screening (HTS): HTS allows for the rapid screening of thousands of compounds for a specific biological activity or material property. This can quickly identify promising lead compounds for further development.

The main challenge associated with HTE and HTS is the initial investment in equipment and the need for robust and miniaturized assays.

Bridging Fundamental Chemical Insights with Advanced Material Science and Catalytic Applications

The unique electronic and structural features of this compound suggest its potential for applications beyond medicinal chemistry.

Future research should explore:

Materials Science: Fluorinated and nitro-substituted aromatic compounds are known to have interesting optical and electronic properties. A related compound, 4-fluoro-1H-indazole, is used in the synthesis of semiconducting molecules and polymers for applications in OLEDs and organic photovoltaics. smolecule.com The specific substitution pattern of the target molecule could lead to materials with unique properties. A similar compound, 4-fluoro-3-hydroxy-7-nitro-1H-indazole, has been explored for its potential in developing new materials.

Catalysis: Indazole derivatives can act as ligands for transition metal catalysts. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to metal centers, and the substituents on the indazole core can be used to tune the electronic and steric properties of the resulting catalyst. nih.govsmolecule.com This could lead to the development of new catalysts for a variety of organic transformations.

The challenge in this area is to establish a clear structure-property relationship, which requires a close collaboration between synthetic chemists, materials scientists, and catalytic chemists.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-hydroxy-5-nitro-1H-indazole, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise functionalization : Begin with a base indazole scaffold. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor™) at the 4-position. Protect the 3-hydroxy group with a tert-butyldimethylsilyl (TBS) group to prevent unwanted side reactions during nitration. Nitrate the 5-position using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Yield optimization : Adjust stoichiometry of nitrating agents and monitor reaction kinetics via TLC.
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
FluorinationSelectfluor™, DMF, 80°C65–70≥95%
NitrationHNO₃/H₂SO₄, 0–5°C50–55≥90%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR analysis : Use 19F^{19}\text{F} NMR to confirm fluorine substitution (δ ≈ -120 ppm for aromatic F). 1H^{1}\text{H} NMR should show a deshielded hydroxyl proton (δ 10–12 ppm) and nitro-group-induced splitting patterns in aromatic protons .
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Refine structures using SHELXL (e.g., anisotropic displacement parameters for nitro and fluorine groups) .
  • Mass spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks matching the molecular formula (C₇H₃FN₃O₃).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling in 1H^{1}\text{H}1H NMR) be resolved during structural characterization?

Methodological Answer:

  • Dynamic effects : Check for tautomerism (e.g., nitro-enol equilibrium) using variable-temperature NMR.
  • Computational validation : Optimize geometry via DFT (B3LYP/6-311+G(d,p)) and simulate NMR spectra using Gaussian or ORCA. Compare experimental vs. calculated chemical shifts .
  • Alternative techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals or confirm spatial proximity of substituents.

Q. What strategies mitigate nitro group instability during high-temperature reactions?

Methodological Answer:

  • Protective coordination : Use transition metal catalysts (e.g., Pd/C) to stabilize the nitro group during coupling reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce nitro group decomposition compared to protic solvents.
  • Low-temperature alternatives : Replace thermal activation with microwave-assisted synthesis (e.g., 100°C, 30 min) to minimize degradation .
Stability FactorOptimal ConditionDecomposition Rate Reduction
SolventDMF40–50%
CatalystPd/C (5% wt)60–70%

Q. How can hydrogen-bonding networks in this compound crystals inform solubility and bioactivity?

Methodological Answer:

  • Crystallographic analysis : Use SHELXL to measure O–H···O/N hydrogen bond distances (typically 2.6–3.0 Å) and angles (150–170°). These interactions often form dimers or chains, reducing solubility in nonpolar solvents .
  • Solubility testing : Compare experimental solubility (e.g., in DMSO vs. water) with computed logP values (ChemAxon or ACD/Labs).
  • Bioactivity correlation : Strong intermolecular H-bonding may enhance membrane permeability in antibacterial assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Re-evaluate docking models : Use molecular dynamics (GROMACS) to simulate ligand-receptor interactions under physiological conditions.
  • Experimental controls : Include reference compounds (e.g., known kinase inhibitors) in bioassays to validate assay conditions.
  • Meta-analysis : Cross-reference with structurally similar indazoles (e.g., 4-Fluoro-1H-imidazole derivatives) to identify functional group-dependent trends .
ParameterComputational PredictionExperimental ResultResolution Strategy
IC₅₀ (μM)2.5 ± 0.312.4 ± 1.1Adjust protonation state in docking
LogP1.82.3Recalculate with explicit solvation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.